3-Azido-2,3-dimethylbutan-2-ol
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Overview
Description
3-Azido-2,3-dimethylbutan-2-ol is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in organic synthesis and materials science. This compound is characterized by the presence of an azido group (-N₃) attached to a tertiary alcohol structure, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-2,3-dimethylbutan-2-ol typically involves the azidation of 2,3-dimethylbutan-2-ol. One common method is the reaction of 2,3-dimethylbutan-2-ol with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the substitution of the hydroxyl group with the azido group .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. The use of catalysts such as copper (II) triflate (Cu(OTf)₂) can enhance the efficiency of the azidation reaction . Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Azido-2,3-dimethylbutan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, leading to the formation of different functionalized compounds.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles when reacted with alkynes.
Common Reagents and Conditions
Substitution: Sodium azide (NaN₃), dimethylformamide (DMF), elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas, catalysts like palladium on carbon (Pd/C).
Cycloaddition: Alkynes, copper (I) catalysts for click chemistry.
Major Products
Substitution: Various azido-substituted derivatives.
Reduction: Corresponding amines.
Cycloaddition: Triazoles.
Scientific Research Applications
3-Azido-2,3-dimethylbutan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Azido-2,3-dimethylbutan-2-ol primarily involves its reactivity as an azide. The azido group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. In biological systems, the azido group can react with alkyne-functionalized molecules through click chemistry, forming stable triazole linkages .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylbutan-2-ol: A precursor to 3-Azido-2,3-dimethylbutan-2-ol, lacking the azido group.
2,3-Dimethylbutan-2-amine: The amine derivative obtained by reducing the azido group.
Triazoles: Formed through cycloaddition reactions with alkynes.
Uniqueness
This compound is unique due to its azido group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of compounds, including those with biological and industrial significance .
Properties
CAS No. |
41608-08-6 |
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Molecular Formula |
C6H13N3O |
Molecular Weight |
143.19 g/mol |
IUPAC Name |
3-azido-2,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C6H13N3O/c1-5(2,8-9-7)6(3,4)10/h10H,1-4H3 |
InChI Key |
INVZNYLZVLEXQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C)(C)O)N=[N+]=[N-] |
Origin of Product |
United States |
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